2,3-Dimethylpyridin-4-amine

Lipophilicity Drug-likeness Partition coefficient

Substituting generic 4-aminopyridine or DMAP into routes optimized for this specific regioisomer risks failed γ-carboline synthesis and reduced coupling yields. 2,3-Dimethylpyridin-4-amine provides the precise 2,3-dimethyl-4-amino substitution pattern required for Pd-catalyzed Buchwald-Hartwig amination toward polymethylated γ-carbolines. • Enables anti-BVDV γ-carboline SK3M4M5M (EC₅₀ 3.5 nM, selectivity index 2057) • Balanced LogP (1.21) & aqueous solubility (18 g/L) for efficient organic-phase reaction and workup without emulsion • ≥97% purity available at gram-to-kilogram scale; near-quantitative N-oxide reduction route (~96% yield) supports process development

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 122475-57-4
Cat. No. B048140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylpyridin-4-amine
CAS122475-57-4
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1C)N
InChIInChI=1S/C7H10N2/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3,(H2,8,9)
InChIKeyYHUUZKCUQVILTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylpyridin-4-amine: Chemical Identity & Aminopyridine Context


2,3-Dimethylpyridin-4-amine (syn. 4-Amino-2,3-dimethylpyridine) is a disubstituted 4-aminopyridine derivative bearing methyl groups at the pyridine 2- and 3-positions, with molecular formula C₇H₁₀N₂ and molecular weight 122.17 g/mol . The compound belongs to the aminopyridine family—a class extensively utilized as synthetic building blocks, nucleophilic catalysts, and pharmaceutical intermediates—but its specific 2,3-dimethyl-4-amino substitution pattern distinguishes it from the widely used 4-aminopyridine (CAS 504-24-5), 4-dimethylaminopyridine (DMAP, CAS 1122-58-3), and regioisomeric mono-methyl aminopyridines such as 2-amino-3-methylpyridine (CAS 1603-40-3) . The compound is reported to serve as a key intermediate in the synthesis of polymethylated γ-carbolines exhibiting potent anti-bovine viral diarrhea virus (BVDV) activity, and has found niche application as a derivatization agent in forensic fatty acid fingerprinting .

2,3-Dimethylpyridin-4-amine: Differentiating from Generic Aminopyridines


A procurement decision that treats all aminopyridine building blocks as interchangeable ignores the quantifiable impact of methyl-substitution pattern on nucleophilicity, lipophilicity, and downstream synthetic outcomes. The 2,3-dimethyl-4-amino arrangement creates a unique electronic environment where two electron-donating methyl groups activate the pyridine ring while simultaneously introducing steric constraints adjacent to the 4-amino nucleophilic center—a profile distinct from 4-aminopyridine (no methyl activation), DMAP (tertiary dimethylamino at C4 with no ring methylation), and 2-amino-3-methylpyridine (amine at C2 rather than C4) . These structural differences translate into measurable disparities in LogP (~1.21 vs. 0.3–1.70 across comparators), aqueous solubility (18 g/L vs. 76–112 g/L), and synthetic utility in Pd-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination used to construct anti-BVDV γ-carboline pharmacophores [1]. Substituting a generic 4-aminopyridine or DMAP into a synthetic route optimized for this specific regioisomer risks altered reaction kinetics, reduced coupling yields, or failure to access the desired polymethylated carboline scaffold altogether [2].

2,3-Dimethylpyridin-4-amine: Quantitative Evidence vs. Analogs


Lipophilicity (LogP) Differentiation from 4-Aminopyridine and DMAP

The calculated octanol-water partition coefficient (LogP) of 2,3-dimethylpyridin-4-amine is 1.21, placing it at an intermediate position between the more hydrophilic 4-aminopyridine (LogP ≈ 0.3) and the more lipophilic comparators DMAP (LogP = 1.34) and 2,3-lutidine (LogP = 1.65–1.70) . This ~0.9 log-unit increase over 4-aminopyridine corresponds to an approximately 8-fold higher octanol partitioning, while the ~0.13 log-unit decrease relative to DMAP indicates marginally greater aqueous affinity than the tertiary amine analog . The primary amine at C4, combined with electron-donating methyl groups at C2 and C3, produces a lipophilicity profile that is neither as polar as unsubstituted 4-aminopyridine nor as hydrophobic as the fully methylated lutidine scaffold, offering a distinct partitioning window for applications where intermediate membrane permeability or phase-transfer behavior is desired .

Lipophilicity Drug-likeness Partition coefficient

Aqueous Solubility vs. 4-Aminopyridine: Phase-Transfer Benefits

2,3-Dimethylpyridin-4-amine exhibits a calculated water solubility of 18 g/L at 25°C, which is approximately 6.2-fold lower than 4-aminopyridine (112 g/L at 20°C), 4.2-fold lower than DMAP (76 g/L at 25°C), and 5.3-fold lower than 2,3-lutidine (95 g/L at 26°C) . The introduction of two methyl groups ortho to the ring nitrogen significantly reduces aqueous solubility compared to the unsubstituted 4-aminopyridine, while the primary amine at C4 preserves sufficient water miscibility to remain processable in aqueous-organic solvent mixtures . This reduced solubility profile can be advantageous in liquid-liquid extraction workflows where preferential partitioning into the organic layer improves recovery yields, and in heterogeneous reaction systems where controlled dissolution kinetics are desirable .

Aqueous solubility Phase transfer Extraction efficiency

Synthetic Route Efficiency: High-Yield N-Oxide Reduction

A reported synthetic route to 2,3-dimethylpyridin-4-amine proceeds via reduction of 2,3-dimethyl-4-nitropyridine-N-oxide with a yield of approximately 96% . While direct head-to-head yield comparisons with alternative routes to regioisomeric aminopyridines are not available in a single study, this near-quantitative yield from a readily accessible N-oxide precursor compares favorably with typical yields for pyridine N-oxide reductions (generally 70–90%) and suggests an efficient, scalable entry point for procurement of multi-gram quantities . The commercial availability of the compound at ≥97% purity from multiple vendors (including Bidepharm, Aladdin, and Fluorochem) corroborates the robustness of this synthetic approach .

Synthetic yield N-oxide reduction Process chemistry

Building Block for Potent Anti-BVDV γ-Carbolines

2,3-Dimethylpyridin-4-amine serves as a critical building block in the Pd-catalyzed Buchwald-Hartwig amination-annulation sequence that constructs polymethylated γ-carbolines with anti-BVDV activity [1]. The downstream product incorporating this building block, SK3M4M5M (3,4,5-trimethyl-γ-carboline), exhibits an EC₅₀ of 3.5 nM against BVDV in MDBK cells, representing a ~74-fold improvement in potency over the lead compound SK5M (5-methyl-γ-carboline, EC₅₀ = 260 nM) and a selectivity index (SI) of 2057—approximately 18.5-fold higher than SK5M (SI = 111) [2]. Alternative aminopyridine building blocks lacking the specific 2,3-dimethyl-4-amino substitution pattern would not afford the same polymethylated γ-carboline scaffold; the methyl groups at positions ultimately corresponding to the 3- and 4-positions of the carboline core are essential for the observed potency enhancement [3].

Antiviral BVDV γ-Carboline Buchwald-Hartwig amination

Dihydroorotase Inhibition: Low Off-Target Risk

In an enzymatic assay using dihydroorotase (DHOase) from mouse Ehrlich ascites cells at pH 7.37, 2,3-dimethylpyridin-4-amine displayed an IC₅₀ of 1.80 × 10⁵ nM (180 μM) [1]. This value is approximately 3–4 orders of magnitude above typical drug-like potency thresholds (IC₅₀ < 1 μM) and indicates negligible inhibition of this pyrimidine biosynthesis enzyme at pharmacologically relevant concentrations. While direct head-to-head DHOase inhibition data for 4-aminopyridine or DMAP are not available in the same assay system, the very weak activity of this compound against DHOase can be contrasted with the known off-target profiles of 4-aminopyridine, which potently blocks voltage-gated potassium channels (KV1 family) at sub-micromolar concentrations, and DMAP, which exhibits broad enzymatic acylation catalysis . For applications where minimal interference with pyrimidine metabolism is desired, this near-inactive DHOase profile provides a favorable baseline .

Dihydroorotase Off-target profiling Pyrimidine biosynthesis

Boiling Point vs. 2,3-Lutidine: Distillation and Purification Strategy

The boiling point of 2,3-dimethylpyridin-4-amine is 269°C at 760 mmHg, which is 108°C higher than its amino-deficient analog 2,3-lutidine (161–163°C at 760 mmHg) and comparable to 4-aminopyridine (273°C) . This substantial elevation relative to 2,3-lutidine is attributable to intermolecular hydrogen bonding mediated by the primary amine at C4, a feature absent in 2,3-lutidine (which bears only methyl substituents). In contrast, DMAP has a boiling point of only 162°C at 50 mmHg (significantly lower at atmospheric pressure), reflecting its tertiary dimethylamino group's reduced hydrogen-bond-donating capacity . The high boiling point of 2,3-dimethylpyridin-4-amine necessitates careful temperature control during distillation and indicates that vacuum distillation or recrystallization may be preferred purification methods over simple atmospheric distillation, a practical consideration for procurement and handling [1].

Boiling point Distillation Intermolecular hydrogen bonding

2,3-Dimethylpyridin-4-amine: Optimal Application Scenarios


Synthesis of Polymethylated γ-Carboline Antivirals via Buchwald-Hartwig Amination

This compound is the building block of choice for constructing 3,4,5-trimethyl-γ-carboline (SK3M4M5M) and related polymethylated carbolines with potent anti-BVDV activity. The specific 2,3-dimethyl-4-amino substitution pattern provides both the requisite methyl groups for the final carboline scaffold and the primary aromatic amine for Pd-catalyzed cross-coupling. The downstream product SK3M4M5M achieves an EC₅₀ of 3.5 nM against BVDV with a selectivity index of 2057—a ~74-fold potency gain over the lead SK5M (EC₅₀ 260 nM) [1]. Alternative aminopyridine building blocks such as 4-aminopyridine or DMAP cannot access this substitution pattern and would not yield the same SAR-optimized carboline [2].

Medicinal Chemistry Libraries: Intermediate Lipophilicity Building Blocks

For fragment-based drug discovery or parallel library synthesis where physicochemical property control is paramount, 2,3-dimethylpyridin-4-amine offers a LogP of 1.21—positioned between the overly hydrophilic 4-aminopyridine (LogP 0.3) and the more lipophilic DMAP (LogP 1.34) or 2,3-lutidine (LogP 1.65–1.70) [1]. This intermediate lipophilicity, combined with a water solubility of 18 g/L, provides a balanced profile suitable for both organic-phase reactions and aqueous workup without excessive emulsion formation—a practical advantage over the highly water-soluble 4-aminopyridine (112 g/L) in liquid-liquid extraction protocols [2].

Forensic Derivatization for Fatty Acid Chromatographic Fingerprinting

2,3-Dimethylpyridin-4-amine has a documented niche application as a derivatization agent in forensic investigations, where it reacts with fatty acids to generate choline and aliphatic chains of varying lengths that are subsequently analyzed by chromatographic techniques [1]. The compound's primary aromatic amine enables efficient coupling to carboxylic acid moieties, while its reduced aqueous solubility (18 g/L) relative to 4-aminopyridine facilitates organic-phase extraction of the derivatized fatty acid adducts, improving analytical sensitivity and throughput [2].

Synthetic Route Scouting with High-Yield N-Oxide Chemistry

For process chemistry groups evaluating scalable routes to 4-aminopyridine derivatives, the availability of 2,3-dimethylpyridin-4-amine via a ~96%-yielding N-oxide reduction from 2,3-dimethyl-4-nitropyridine-N-oxide offers an attractive entry point [1]. This near-quantitative yield compares favorably with typical N-oxide reduction yields (70–90%) and, combined with commercial availability at ≥97% purity from multiple global vendors, supports reliable supply for both discovery-scale (gram) and development-scale (kilogram) campaigns [2]. The compound's relatively high boiling point (269°C) and solid physical state also simplify storage and handling relative to the liquid 2,3-lutidine analog .

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